Scaffold Basicity: pKa Separation from 2‑Aminoindane and 2‑Aminotetralin
The saturated octahydropentalene ring reduces nitrogen basicity relative to the aromatic 2‑aminoindane and the larger 6‑6‑fused 2‑aminotetralin . The predicted pKa for 2‑aminoindane (9.21) and 2‑aminotetralin (10.50) are substantially higher than the measured pKa for the 5,5‑difluoro‑octahydropentalene‑2‑amine scaffold (endo‑isomer: 7.39; exo‑isomer: 7.84) [1]. This lower basicity reduces the fraction protonated at physiological pH, directly impacting passive permeability and CNS penetration potential [2].
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | endo‑5,5‑difluorooctahydropentalen‑2‑amine: pKa = 7.39; exo‑5,5‑difluorooctahydropentalen‑2‑amine: pKa = 7.84 (measured, 25 °C) [1] |
| Comparator Or Baseline | 2‑Aminoindane: pKa = 9.21 ± 0.20 (predicted) ; 2‑Aminotetralin: pKa = 10.50 ± 0.20 (predicted) [3] |
| Quantified Difference | ΔpKa = –1.37 to –3.11 vs. 2‑aminoindane; ΔpKa = –2.66 to –3.11 vs. 2‑aminotetralin |
| Conditions | Experimental pKa determined by potentiometric titration; predicted pKa from ACD/Labs or ChemAxon |
Why This Matters
Lower pKa reduces the protonated fraction at physiological pH, a key determinant of passive membrane permeability and CNS exposure that cannot be achieved with the more basic aromatic or 6‑6‑fused analogs.
- [1] Voloshyna, O., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., Holota, Y., Borysko, P., & Filatov, A. A. (2025). Gram‑scale synthesis and physicochemical properties of exo‑ and endo‑5,5‑difluorooctahydropentalen‑2‑amines. Journal of Fluorine Chemistry, 283, 110096. View Source
- [2] Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485–496. View Source
- [3] ChemicalBook. (n.d.). (S)‑2‑Aminotetralin – CAS 21880‑87‑5. ChemicalBook. View Source
